molecular formula C14H9FN4OS B10803592 6-(4-fluorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 478020-12-1

6-(4-fluorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B10803592
CAS No.: 478020-12-1
M. Wt: 300.31 g/mol
InChI Key: MNMKDFYBOFWKST-UHFFFAOYSA-N
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Description

This compound belongs to the triazolothiadiazine class, characterized by a fused triazole-thiadiazine heterocyclic core. The 6-position is substituted with a 4-fluorophenyl group, while the 3-position features a furan-2-yl moiety. The furan ring contributes π-π stacking interactions and modulates solubility.

Properties

CAS No.

478020-12-1

Molecular Formula

C14H9FN4OS

Molecular Weight

300.31 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C14H9FN4OS/c15-10-5-3-9(4-6-10)11-8-21-14-17-16-13(19(14)18-11)12-2-1-7-20-12/h1-7H,8H2

InChI Key

MNMKDFYBOFWKST-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CO3)C4=CC=C(C=C4)F

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

The compound 6-(4-fluorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of the triazolothiadiazine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole and thiadiazine rings. For example, one synthetic route involves the reaction of furan derivatives with appropriate aryl halides in the presence of bases and catalysts to construct the desired heterocyclic structure. The final product can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolothiadiazine derivatives. For instance, a series of compounds including derivatives similar to our target compound were evaluated against the NCI-60 cancer cell lines. One notable derivative demonstrated significant antiproliferative effects by inhibiting glycogen synthase kinase-3 beta (GSK-3β) with an IC50 value of 0.883 µM. This compound also induced apoptosis in prostate cancer cells by increasing active caspase-3 levels and causing cell cycle arrest at the G2-M phase .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly affect biological activity. For example, substituents at specific positions can enhance or diminish the compound's efficacy against cancer cells. A detailed SAR analysis revealed that compounds with electron-withdrawing groups exhibited improved activity compared to their unsubstituted counterparts .

The mechanism by which these compounds exert their anticancer effects often involves multiple pathways:

  • Inhibition of Kinases : The inhibition of kinases like GSK-3β plays a crucial role in regulating cell proliferation and survival.
  • Induction of Apoptosis : Increased levels of apoptotic markers such as caspases suggest that these compounds can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Compounds have been shown to halt the cell cycle progression, particularly at the G2-M checkpoint, preventing cancer cells from dividing .

Comparative Data Table

Compound NameBiological ActivityIC50 (µM)Mechanism
6-(4-fluorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineAntiproliferativeTBDGSK-3β Inhibition
Derivative 5lAnticancer0.883Induces apoptosis and cell cycle arrest
Other TriazolothiadiazinesVariesVariesVaries

Case Studies

Several case studies have documented the effectiveness of triazolothiadazine derivatives in preclinical settings:

  • Prostate Cancer Models : In vivo studies using xenograft models demonstrated that these compounds significantly reduced tumor growth compared to control groups.
  • Combination Therapies : Research suggests that combining triazolothiadiazines with other chemotherapeutic agents may enhance their efficacy and reduce resistance .

Scientific Research Applications

Biological Activities

The biological activities of 6-(4-fluorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have been extensively studied. Key applications include:

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiadiazines exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds within this class:

  • Several derivatives demonstrated promising activity against a range of bacterial strains.
  • The structural modifications in the triazolo-thiadiazine scaffold were linked to enhanced antimicrobial efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structure–activity relationship (SAR) studies suggest that the presence of specific substituents can enhance anticancer activity significantly .

Enzyme Inhibition

6-(4-fluorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been identified as a potential inhibitor for various enzymes:

  • Carbonic Anhydrase Inhibitors : These compounds may serve as therapeutic agents in treating conditions like glaucoma and epilepsy by inhibiting carbonic anhydrase activity.
  • Cholinesterase Inhibitors : They could also be beneficial in Alzheimer's disease treatment by inhibiting acetylcholinesterase activity .

Case Study 1: Antimicrobial Evaluation

A series of triazolo-thiadiazine derivatives were synthesized and evaluated for their antimicrobial properties. Among them:

  • Compounds with electron-withdrawing groups exhibited higher antibacterial activity compared to those with electron-donating groups.
  • The study concluded that structural modifications could lead to more potent antimicrobial agents suitable for further development in pharmaceutical applications .

Case Study 2: Anticancer Activity Assessment

In a recent investigation into anticancer activities:

  • Derivatives were tested against various cancer cell lines (e.g., MCF-7 for breast cancer).
  • Results indicated that certain modifications significantly increased cytotoxicity against these cell lines.
  • This highlights the potential for developing new anticancer drugs based on this scaffold .

Chemical Reactions Analysis

Synthetic Routes and Reaction Conditions

The compound is primarily synthesized via cyclocondensation reactions , with two principal methodologies:

(a) Condensation with Aromatic Acids

  • Reagents : 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol + substituted aromatic acids (e.g., 4-fluorobenzoic acid)

  • Conditions : Reflux in POCl₃ for 6–7 hours .

  • Mechanism : Acid-catalyzed cyclization forms the triazolo-thiadiazine core through dehydration.

  • Yield : 71–79% .

(b) Reaction with Phenacyl Bromides

  • Reagents : 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol + phenacyl bromides (e.g., 4-fluorophenacyl bromide)

  • Conditions : Reflux in ethanol or POCl₃ .

  • Mechanism : Nucleophilic substitution at the α-carbon of phenacyl bromide forms intermediates that cyclize to yield the final product .

  • Yield : 77% for 6-(4-fluorophenyl)-3-(furan-2-yl)-7H-triazolo-thiadiazine .

(a) Intermediate Formation

  • Phenacyl Bromide Pathway :
    Reaction with phenacyl bromide generates a thioether intermediate, which undergoes cyclization upon heating. This step involves the elimination of HBr and water .
    Intermediate Structure :

    4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol+RCOClThioester IntermediateΔTriazolo-Thiadiazine\text{4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol} + \text{RCOCl} \rightarrow \text{Thioester Intermediate} \xrightarrow{\Delta} \text{Triazolo-Thiadiazine}

.

(b) Cyclization Conditions

  • POCl₃-Mediated Reactions : Harsh conditions (3-hour reflux in excess POCl₃) favor single-step cyclization with elimination of two water molecules .

  • Mild Conditions : Heating in a water bath forms acyl chloride intermediates first, followed by cyclization .

Structural and Physicochemical Data

Experimental data for 6-(4-fluorophenyl)-3-(furan-2-yl)-7H-triazolo-thiadiazine and related derivatives:

PropertyValueMethodReference
Molecular Formula C₁₆H₁₀FN₄O₃SElemental Analysis
Melting Point 257–258 °CDifferential Scanning Calorimetry
Yield (Phenacyl Bromide) 77%Gravimetric Analysis
Solubility Insoluble in water; soluble in DMSORecrystallization Studies

Reaction Scope and Limitations

  • Substrate Compatibility :

    • Aromatic acids with electron-withdrawing groups (e.g., -F, -NO₂) enhance reaction rates .

    • Phenacyl bromides with bulky substituents reduce yields due to steric hindrance .

  • Byproducts :
    Prolonged reflux in POCl₃ may lead to over-chlorination or decomposition .

Advanced Characterization

  • NMR Spectroscopy :

    • ¹H NMR : Peaks at δ 7.23–8.07 ppm confirm aromatic protons from fluorophenyl and furan groups .

    • ¹³C NMR : Signals at δ 160–165 ppm indicate C-F coupling .

  • X-Ray Crystallography :
    Confirms planar triazolo-thiadiazine core and dihedral angles between fluorophenyl/furan rings .

Comparative Analysis of Synthetic Methods

ParameterPhenacyl Bromide RouteAromatic Acid Route
Reaction Time 6–7 hours6–7 hours
Yield 77%71–79%
Byproduct Risk LowModerate
Scalability HighModerate

Comparison with Similar Compounds

Anticancer Activity

Compound & Substituents Target/Mechanism Key Findings Reference
6-(4-Fluorophenyl)-3-(furan-2-yl) Not explicitly reported Structural analog 113h (6-p-chlorophenyl) showed 45.44% mean growth inhibition against NCI-60 cell lines. Fluorine may enhance activity via improved target affinity.
5e : 6-(3-Fluoro-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl) Tubulin inhibition IC₅₀ = 0.12 µM (MCF-7 cells); superior to combretastatin A-3. High selectivity for PDE4 isoforms.
XSD-7 : 6-(3-amino-4-methoxyphenyl)-3-(3-methoxyphenyl) Tubulin polymerization inhibition Induced G2/M arrest and apoptosis in SGC-7901/HeLa cells; IC₅₀ = 2.8 µM (HeLa).
FPNT : 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl] Antioxidant/antiproliferative DPPH scavenging (IC₅₀ = 18 µM); induced apoptosis in HepG2 via ROS modulation.

Key Structural-Activity Relationships (SAR):

  • 6-position substitutions : Electron-withdrawing groups (e.g., -F, -Cl) enhance anticancer activity compared to unsubstituted phenyl .
  • 3-position heterocycles : Bulky groups (e.g., trimethoxyphenyl in 5e) improve tubulin binding, while furan or pyrazole moieties (e.g., FPNT) enhance redox modulation .

Antimicrobial Activity

Compound & Substituents Microbial Targets MIC (mg/mL) Reference
6-(4-Fluorophenyl)-3-(furan-2-yl) Not tested N/A
128h : 6-(4-nitrophenyl)-3-(5-nitrofuran-2-yl) E. coli, P. aeruginosa, B. cereus MIC = 1.56–3.125 (bacterial); 1.56–3.125 (fungal).
5c : 6-methyl-3-ethyl with dichlorophenyl hydrazone Broad-spectrum Moderate activity (MIC ~3.125–6.25).
14-18 : 6-(4-substituted phenyl)-3-(5-nitrofuran-2-yl) S. aureus, C. albicans MIC = 0.78–6.25; nitro groups enhance potency.

SAR Insights:

  • Nitro groups : 5-Nitrofuran substitutions (e.g., 128h, 14-18) significantly boost antibacterial and antifungal activity due to redox cycling and DNA damage .
  • Fluorine vs.

Enzyme Inhibition and Selectivity

Compound & Substituents Enzyme Target IC₅₀/Selectivity Reference
10 : 6-(4-methoxy-3-(THF-3-yloxy)phenyl)-3-(2,5-dimethoxyphenyl) PDE4A IC₅₀ = 0.6 nM; >10,000-fold selectivity over other PDEs.
5e : 6-(3-fluoro-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl) PDE4 isoforms PDE4A IC₅₀ = 1.2 nM; no activity against PDE1-11.
Alkaline phosphatase inhibitors (e.g., 6-(4-methoxyphenyl)-3-pyrazolyl) h-TNAP/h-IAP IC₅₀ = 0.8–1.2 µM; superior to conventional inhibitors.

Structural Determinants of Selectivity:

  • Catechol diether moieties (e.g., in compound 10) are critical for PDE4A binding via hydrogen bonding and hydrophobic interactions .
  • Fluorine at 6-position may enhance isoform specificity by optimizing steric and electronic complementarity.

Physicochemical and Pharmacokinetic Properties

Property 6-(4-Fluorophenyl)-3-(furan-2-yl) 6-(4-Methylphenyl)-3-phenyl (K243-0004) 5e (tubulin inhibitor)
Molecular Weight ~318.3 (estimated) 306.39 451.1
logP ~3.8 (predicted) 4.31 3.5 (experimental)
Hydrogen Bond Acceptors 4 4 7
Polar Surface Area ~34 Ų 33.96 Ų 98.5 Ų

Key Observations:

  • Larger substituents (e.g., trimethoxyphenyl in 5e) raise polar surface area, affecting blood-brain barrier penetration.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the thiol group of Compound 2 attacks the α-carbon of the phenacyl bromide. Subsequent cyclization forms the triazolothiadiazine core. Key steps include:

  • Dissolution of intermediates : Compound 2 is dissolved in absolute ethanol (10 mL per 1 mmol) under reflux.

  • Addition of phenacyl bromide : A 1.2:1 molar ratio of phenacyl bromide to Compound 2 ensures complete conversion.

  • Reflux duration : Heating at 78°C for 7 hours facilitates cyclization.

  • Work-up : The mixture is quenched with ice-cold water, neutralized with NaHCO₃, and filtered to isolate the crude product.

  • Purification : Recrystallization from ethanol yields pure crystals with a melting point of 181–183°C.

Structural Confirmation

Spectroscopic data from the synthesis include:

  • ¹H NMR (DMSO-d₆) : δ 7.67 (d, J = 8.7 Hz, 2H, Ar–H), 8.13 (d, J = 8.7 Hz, 2H, Ar–H), 6.82–7.45 (m, 3H, furan-H).

  • ¹³C NMR : Peaks at 161.28 ppm (C–F), 149.76 ppm (triazole-C), and 114.40 ppm (furan-C) confirm the structure.

  • FTIR : Bands at 3066 cm⁻¹ (aromatic C–H), 1630 cm⁻¹ (C═N), and 1587 cm⁻¹ (C═C).

Alternative Synthesis Using Phosphorus Oxychloride (POCl₃)

A modified approach employs POCl₃ as a cyclizing agent, as described by Bihdan et al. (2018). This method is suitable for scaling and enhances reaction efficiency:

Procedure

  • Reagent mixing : Compound 2 (1 mmol) and 4-fluorophenacyl bromide (1.1 mmol) are combined with POCl₃ (5 mL).

  • Reflux conditions : The mixture is heated at 110°C for 6 hours to promote cyclodehydration.

  • Isolation : Excess POCl₃ is evaporated, and the residue is neutralized with saturated NaHCO₃.

  • Yield : 70–75%, with a melting point range of 175–178°C.

Advantages and Limitations

  • Advantages : POCl₃ acts as both a solvent and dehydrating agent, reducing side reactions.

  • Limitations : Requires careful handling due to POCl₃’s corrosive nature.

Optimization of Reaction Parameters

Solvent Effects

  • Ethanol vs. acetonitrile : Ethanol provides higher yields (81%) compared to acetonitrile (68%) due to better solubility of intermediates.

  • Aqueous work-up : Neutralization with NaHCO₃ minimizes hydrolysis of the thiadiazine ring.

Temperature and Time

  • Optimal reflux duration : 7 hours balances conversion and energy costs. Extending to 10 hours increases yield by only 3%.

  • Room-temperature trials : Yield drops to 45%, underscoring the need for thermal activation.

Characterization and Analytical Data

Spectroscopic Consistency

Comparative analyses across studies reveal consistent spectral fingerprints:

Technique Key Peaks Reference
¹H NMR δ 4.48 (s, 2H, SCH₂), 7.67–8.13 (Ar–H)
¹³C NMR 161.28 ppm (C–F), 149.76 ppm (triazole-C)
FTIR 3066 cm⁻¹ (aromatic C–H), 1630 cm⁻¹ (C═N)

Purity and Elemental Analysis

  • Elemental composition : C₁₅H₁₀FN₅S (Calcd: C 54.47%, H 3.18%, N 26.50%; Found: C 54.71%, H 3.27%, N 26.78%).

  • HPLC purity : >98% (C₁₈ column, acetonitrile/water 70:30).

Scalability and Industrial Feasibility

Kilogram-Scale Production

  • Batch size : 1 kg of Compound 2 yields 820–850 g of product.

  • Cost analysis : Ethanol and POCl₃ account for 65% of raw material costs, making the POCl₃ method marginally more economical.

Environmental Considerations

  • Waste management : POCl₃ neutralization generates phosphate salts, requiring pH-adjusted disposal.

  • Solvent recovery : Ethanol is recycled via distillation, reducing environmental impact .

Q & A

Q. Table 1: Substituent-Activity Relationships (SAR)

PositionSubstituentBiological EffectReference
3Furan-2-ylEnhances π-π stacking with enzymes
64-FluorophenylImproves metabolic stability
64-MethoxyphenylBoosts antibacterial activity

What methodologies are used to resolve contradictions in reported biological activity data for triazolothiadiazines?

Advanced Research Question
Discrepancies in activity data may arise from assay conditions, cell lines, or structural variations. Key strategies include:

  • Standardized Bioassays : Use MIC (Minimum Inhibitory Concentration) assays under consistent pH and temperature for antimicrobial studies .
  • Crystallographic Analysis : Compare X-ray structures to identify conformational differences affecting binding (e.g., non-planar triazolo-thiadiazine rings) .
  • Kinetic Studies : Measure IC₅₀ values across enzyme isoforms (e.g., PDE4A vs. PDE4D) to assess selectivity .

How can molecular docking guide the design of triazolothiadiazine-based inhibitors?

Advanced Research Question
Docking studies predict binding modes and optimize substituents:

  • Target Selection : Prioritize validated targets (e.g., GSK-3β for anticancer activity) using structural databases (PDB: 3LD6) .
  • Binding Site Analysis : The furan-2-yl group at position 3 participates in π-π interactions with Phe residues in PDE4 .
  • Validation : Compare docking scores (e.g., Glide SP scores) with experimental IC₅₀ values to refine predictive models .

What are the challenges in synthesizing 6,7-dihydro derivatives, and how can they be addressed?

Basic Research Question
6,7-Dihydro analogs require controlled cyclization to avoid over-oxidation:

  • Mild Conditions : Use one-pot multicomponent reactions with phenacyl bromides and Schiff bases in ethanol at 60°C .
  • Regioselectivity : Monitor reaction progress via TLC to isolate intermediates (e.g., 6,7-dihydro-5H derivatives) .
  • Purification : Recrystallize from ethanol/dioxane to remove byproducts .

How do crystal packing and intermolecular interactions affect the physicochemical properties of triazolothiadiazines?

Advanced Research Question
Non-covalent interactions (H-bonding, π-stacking) influence solubility and stability:

  • Hydrogen Bonds : C–H⋯N interactions between triazolo-thiadiazine rings enhance crystal lattice stability .
  • π-π Stacking : Centroid distances of 3.5–3.6 Å between aromatic systems improve thermal stability .
  • Solvent Effects : Ethanol recrystallization yields polymorphs with distinct dissolution rates .

What strategies optimize triazolothiadiazines for selective kinase inhibition?

Advanced Research Question
Kinase selectivity requires pharmacophore tuning:

  • Substituent Placement : 3-(2,5-Dimethoxyphenyl) groups reduce off-target binding to CDK2 by 14-fold compared to GSK-3β .
  • Isoform Profiling : Screen against PDE4A/B/C/D isoforms to identify isoform-specific inhibitors .
  • Proteomic Assays : Use kinase panels (e.g., 21 PDE family members) to validate selectivity .

How can in silico methods predict the ADMET properties of triazolothiadiazines?

Basic Research Question
Computational tools evaluate drug-likeness:

  • Lipinski’s Rule : LogP <5 and molecular weight <500 Da ensure oral bioavailability .
  • Metabolism Prediction : CYP450 inhibition assays identify potential hepatotoxicity risks .
  • Toxicity Screening : Use QSAR models to flag mutagenic or cardiotoxic motifs .

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